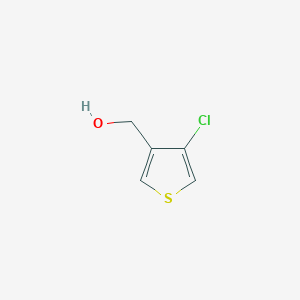

(4-Chlorothiophen-3-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(4-Chlorothiophen-3-yl)methanol” is a chemical compound with the molecular formula C5H5ClOS . It is a derivative of thiophene, a sulfur-containing heterocyclic compound . The compound has a molecular weight of 148.61 .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C5H5ClOS/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2 . This indicates the presence of a thiophene ring with a chlorine atom at the 4th position and a methanol group at the 3rd position . Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the searched resources.Applications De Recherche Scientifique

Methanol as a Solvent and Reactant

Methanolysis and Catalysis

Methanol is widely utilized in catalytic processes and reactions, such as methanolysis. Studies have demonstrated the catalytic efficiency of rare earth elements in methanol synthesis via hydrogenation of carbon oxides, showing improvements in catalytic performance due to the unique properties of these elements (Richard & Fan, 2018). Moreover, methanol accelerates the dynamics of lipids in biological membranes, impacting lipid transfer and flip-flop kinetics, which has implications for understanding membrane-associated processes and drug delivery systems (Nguyen et al., 2019).

Chemical Synthesis and Modification

Asymmetric Synthesis and Halogenation

The role of methanol in facilitating asymmetric synthesis and halogenation reactions has been highlighted in the preparation of compounds like (6-Amino-2-chloro-3-fluorophenyl)methanol, showcasing the advantages of C-H functionalization strategies over traditional methods in terms of yield, selectivity, and practicality (Sun, Sun, & Rao, 2014). Such methodologies underscore the potential of (4-Chlorothiophen-3-yl)methanol in organic synthesis and the development of new chemical entities with improved efficiency and selectivity.

Photocatalysis and Photochemistry

Photochemical Reactions

The study of photochemical reactions of chlorinated aromatic compounds, such as 4-chlorophenol, in various solvents including methanol, has provided insights into the mechanisms of photogeneration and reactivity of aromatic cations. These findings are pertinent to understanding the photochemical behavior of chlorinated thiophenes and their potential applications in synthesizing novel compounds through light-induced reactions (Protti et al., 2004).

Environmental Applications

Chromatography and Hydrophobicity Studies

Reversed-phase thin-layer chromatography employing methanol-water as eluent has been used to investigate the hydrophobicity of non-polar aromatic compounds, including chlorinated biphenyls and aromatic hydrocarbons. Such methodologies could be adapted to study the environmental behavior and partitioning of chlorothiophenes, aiding in the assessment of their environmental impact and fate (Bruggeman, Steen, & Hutzinger, 1982).

Propriétés

IUPAC Name |

(4-chlorothiophen-3-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5ClOS/c6-5-3-8-2-4(5)1-7/h2-3,7H,1H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMINNRXCTLTCFD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CS1)Cl)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5ClOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 2-[[2-[1-[2-[(4-methylbenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2966817.png)

![2,2,2-trifluoro-N-[4-methyl-2-(3-oxo-4H-quinoxalin-2-yl)phenyl]acetamide](/img/structure/B2966818.png)

![3-(4-Tert-butylphenyl)-1-(4-chlorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2966819.png)

![5-(3-chlorophenyl)-N-[4-(trifluoromethoxy)phenyl]triazolidine-4-carboxamide](/img/structure/B2966824.png)

![2-(4-chlorophenyl)-5-ethoxy-4-[(4-methoxyanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2966828.png)

![3-{2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2966829.png)

![N-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2966833.png)